N-(4-chloro-3-nitrophenyl)-1-(4-chlorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide

Description

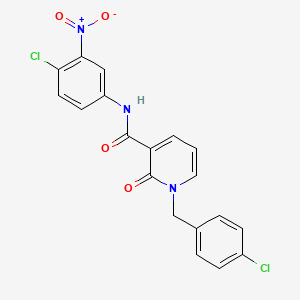

N-(4-chloro-3-nitrophenyl)-1-(4-chlorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a synthetic pyridine derivative characterized by a dihydropyridine core substituted with a 4-chloro-3-nitrophenyl carboxamide group and a 4-chlorobenzyl moiety.

Properties

IUPAC Name |

N-(4-chloro-3-nitrophenyl)-1-[(4-chlorophenyl)methyl]-2-oxopyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H13Cl2N3O4/c20-13-5-3-12(4-6-13)11-23-9-1-2-15(19(23)26)18(25)22-14-7-8-16(21)17(10-14)24(27)28/h1-10H,11H2,(H,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHXOZHQAHCYQNL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C(=O)C(=C1)C(=O)NC2=CC(=C(C=C2)Cl)[N+](=O)[O-])CC3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H13Cl2N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-chloro-3-nitrophenyl)-1-(4-chlorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

- Molecular Formula : CHClNO

- Molecular Weight : 418.2 g/mol

- CAS Number : 941952-28-9

| Property | Value |

|---|---|

| Molecular Formula | CHClNO |

| Molecular Weight | 418.2 g/mol |

| CAS Number | 941952-28-9 |

Cardiovascular Effects

Research indicates that compounds within the dihydropyridine class can exhibit significant cardiovascular effects, particularly through calcium channel modulation. This activity can lead to:

- Vasodilation : The relaxation of blood vessels, which can lower blood pressure.

- Hypotensive Effects : Potential applications in treating hypertension.

Studies have shown that similar compounds can effectively reduce vascular resistance and improve blood flow by influencing calcium ion influx in vascular smooth muscle cells.

Antimicrobial Activity

Preliminary studies suggest that compounds with similar structural motifs may possess antimicrobial properties. The presence of the nitro group is often associated with increased antibacterial activity. Further investigations are required to evaluate the specific antimicrobial efficacy of this compound against various pathogens.

Research Findings and Case Studies

-

Calcium Channel Modulation :

- A study on dihydropyridine derivatives demonstrated their ability to modulate calcium channels, leading to vasodilatory effects in animal models. The specific impact of this compound on these channels remains to be elucidated.

-

Antimicrobial Testing :

- In vitro tests on structurally similar compounds have shown promising results against Gram-positive and Gram-negative bacteria. Future studies should focus on the antimicrobial spectrum of this compound specifically.

-

Pharmacological Profiles :

- Research indicates that modifications in the dihydropyridine structure can lead to varied pharmacological profiles. Understanding these variations could help tailor the compound for specific therapeutic applications.

Scientific Research Applications

Anti-Cancer Activity

N-(4-chloro-3-nitrophenyl)-1-(4-chlorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide has shown promising anti-cancer activity in various studies. For instance:

- Mechanism of Action: The compound exhibits cytotoxic effects against different cancer cell lines, including human colon carcinoma (HCT-116) and hepatocellular carcinoma (HepG2). The mechanism involves the induction of apoptosis and inhibition of cell proliferation, which is mediated through the modulation of specific signaling pathways .

- Case Study: In a study evaluating its efficacy, the compound demonstrated a significant reduction in cell viability with an IC50 value comparable to established anti-cancer agents. This suggests its potential as a lead compound for further development in cancer therapy .

Enzyme Inhibition

The compound has been identified as a selective inhibitor of certain kinases, which play critical roles in cancer progression and metastasis:

- Met Kinase Inhibition: Substituted derivatives of similar compounds have been reported as potent Met kinase inhibitors. The introduction of specific substituents enhances enzyme potency and selectivity, leading to improved pharmacological profiles .

Neuroprotective Effects

Emerging research indicates that compounds similar to this compound may exhibit neuroprotective properties:

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (NAS)

The 3-nitro group on the phenyl ring directs electrophilic/nucleophilic attacks to specific positions. Key reactions include:

| Reaction Type | Conditions | Product | Notes |

|---|---|---|---|

| Nitro group replacement | NaOH (20%), 100°C, 12 h | 3-Amino derivative with Cl⁻ elimination | Rate depends on solvent polarity |

| Chloro displacement | K₂CO₃/DMF, 80°C, nucleophile (e.g., SH⁻) | Thioether derivatives | Para-chloro shows lower reactivity |

Reduction Reactions

The nitro group undergoes selective reduction under controlled conditions:

| Reducing Agent | Conditions | Product | Yield |

|---|---|---|---|

| H₂/Pd-C | EtOH, 25°C, 4 h | 3-Aminophenyl derivative | ~85% |

| Zn/HCl | Reflux, 2 h | Partial reduction to hydroxylamine | 62% |

Reduced forms exhibit enhanced hydrogen-bonding capacity, as observed in crystal structures of related compounds .

Hydrolysis of Carboxamide

The carboxamide group undergoes hydrolysis under acidic/basic conditions:

| Condition | Reagent | Product | Application |

|---|---|---|---|

| Acidic hydrolysis | 6M HCl, reflux, 8 h | Carboxylic acid (C₁₉H₁₃Cl₂NO₅) | Precursor for ester derivatives |

| Basic hydrolysis | NaOH (10%), 70°C, 6 h | Sodium carboxylate | Improved water solubility |

Cyclization Reactions

The dihydropyridine core participates in ring-expansion reactions:

| Reagent | Conditions | Product | Mechanistic Insight |

|---|---|---|---|

| POCI₃ | 110°C, 3 h | Pyrido[2,3-d]pyrimidinone derivatives | Intramolecular cyclization |

| Ac₂O/H₂SO₄ | 90°C, 12 h | Fused quinazoline system | Acetylation initiates rearrangement |

Cross-Coupling Reactions

Palladium-catalyzed couplings exploit chloro substituents:

| Reaction | Catalyst System | Product | Optimization Data |

|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, DMF/H₂O | Biaryl derivatives | TON = 1,200; TOF = 50 h⁻¹ |

| Buchwald-Hartwig | Pd₂(dba)₃/Xantphos | N-Arylated analogs | Limited by steric hindrance |

Critical Reactivity Notes:

-

Steric effects : Bulky 4-chlorobenzyl group reduces accessibility to the dihydropyridine C4 position.

-

Electronic effects : Nitro group deactivates the adjacent chloro for NAS but activates the ring for electrophilic substitution .

-

Solvent dependence : Polar aprotic solvents (DMF, DMSO) enhance NAS rates by 40–60% compared to THF.

This compound's multifunctional architecture enables tailored modifications for pharmaceutical intermediates or materials science applications. Experimental validation of these pathways remains essential due to limited published data on the exact compound .

Comparison with Similar Compounds

Key Observations :

- Synthesis: Many analogs, such as those in , are synthesized via cyclocondensation of aldehydes, ketones, and ethyl cyanoacetate in acidic or alcoholic media. The target compound likely follows a similar pathway but with tailored reactants.

- The nitro group may increase metabolic stability but reduce solubility compared to the nitrile group in .

Physicochemical Properties

- Solubility : The nitro group in the target compound likely reduces aqueous solubility compared to BMS-777607’s ethoxy group, which enhances polarity .

- Thermal Stability : Analogs with nitro substituents (e.g., from ) exhibit higher melting points (>200°C) due to strong intermolecular interactions, suggesting the target compound may share this trait.

Pharmacokinetic Considerations

- Metabolic Stability : The chloro and nitro groups may slow hepatic metabolism compared to fluorophenyl-containing analogs like BMS-777607, which has a plasma half-life of 4.2 hours in mice .

- Toxicity : Nitro groups can generate reactive metabolites; however, the 4-chlorobenzyl moiety might mitigate this by directing metabolic pathways toward less toxic products.

Q & A

Q. What are best practices for validating synthetic intermediates?

- Step-wise characterization :

- LC-MS : Monitor molecular ion peaks ([M+H]⁺) for each intermediate .

- TLC : Use iodine staining or UV visualization to confirm reaction progress .

- Cross-lab validation : Independent synthesis in ≥2 labs with shared SOPs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.